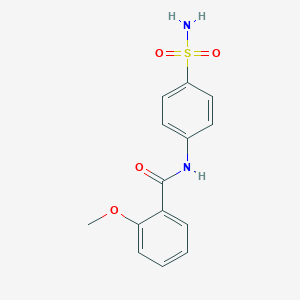
2-methoxy-N-(4-sulfamoylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(4-sulfamoylphenyl)benzamide, commonly known as MSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been studied extensively for its ability to inhibit the activity of carbonic anhydrase enzymes.
作用機序
MSB works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and fluid secretion. By inhibiting these enzymes, MSB can modulate these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MSB has been shown to have various biochemical and physiological effects. In addition to its ability to reduce intraocular pressure in glaucoma, it has also been found to have anti-inflammatory properties and to improve blood flow in the brain. It has also been shown to inhibit the growth of cancer cells and to have anticonvulsant properties.
実験室実験の利点と制限
One advantage of using MSB in lab experiments is its specificity for carbonic anhydrase enzymes, which allows for targeted inhibition of these enzymes. However, one limitation is that MSB may have off-target effects on other enzymes or processes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on MSB. One area of interest is the development of MSB derivatives with improved pharmacological properties. Another area is the investigation of MSB's potential use in treating other diseases such as Alzheimer's disease and cystic fibrosis. Additionally, further studies are needed to elucidate the precise mechanisms underlying MSB's therapeutic effects and to optimize its dosing and administration.
合成法
The synthesis of MSB involves the reaction of 4-aminobenzenesulfonamide with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography.
科学的研究の応用
MSB has been investigated for its potential use in treating various diseases such as glaucoma, epilepsy, and cancer. In glaucoma, MSB has been shown to reduce intraocular pressure by inhibiting the activity of carbonic anhydrase enzymes in the eye. In epilepsy, MSB has been found to have anticonvulsant properties, and in cancer, it has been studied for its ability to inhibit tumor growth.
特性
製品名 |
2-methoxy-N-(4-sulfamoylphenyl)benzamide |
|---|---|
分子式 |
C14H14N2O4S |
分子量 |
306.34 g/mol |
IUPAC名 |
2-methoxy-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C14H14N2O4S/c1-20-13-5-3-2-4-12(13)14(17)16-10-6-8-11(9-7-10)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |
InChIキー |
SVVKJYWVAGNOEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
正規SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)


![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)
![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)
![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)
![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)